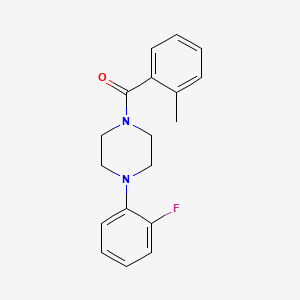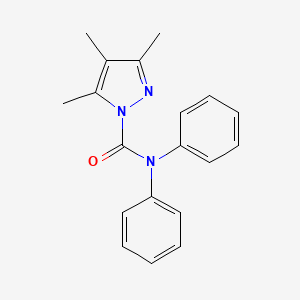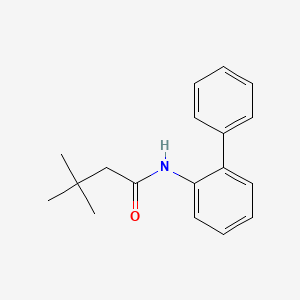![molecular formula C19H16N2O2 B5767645 5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as PIA, and it belongs to the class of anthraquinone derivatives. In
Mécanisme D'action
The mechanism of action of PIA is not fully understood. However, studies have suggested that PIA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, PIA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PIA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PIA can induce mitochondrial dysfunction, oxidative stress, and DNA damage in cancer cells. Additionally, PIA has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
PIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, PIA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, PIA also has some limitations for lab experiments. It has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. Additionally, PIA may exhibit toxicity towards normal cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on PIA. One potential direction is to explore the use of PIA as a building block for the synthesis of new organic materials with improved optical and electronic properties. Additionally, further studies are needed to elucidate the mechanism of action of PIA and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the safety and toxicity profile of PIA in vivo, which may help to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of PIA involves the reaction of 1-piperidinylamine with anthraquinone-2-carboxylic acid in the presence of phosphorus oxychloride. This reaction results in the formation of PIA as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
Applications De Recherche Scientifique
PIA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PIA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PIA has been found to possess antimicrobial, antifungal, and antiviral properties.
In material science, PIA has been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes. PIA-based materials have been found to exhibit excellent optical and electronic properties, making them suitable for use in various electronic devices.
Propriétés
IUPAC Name |
10-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-12-6-2-3-7-13(12)19-16-14(20-23-19)8-9-15(17(16)18)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANBIFDCNTTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-yl)-6H-anthra[1,9-cd][1,2]oxazol-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

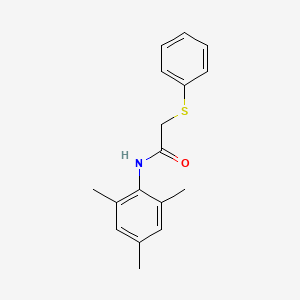
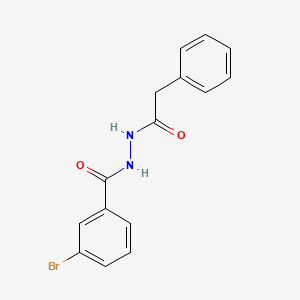
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
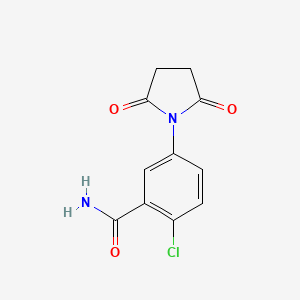
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
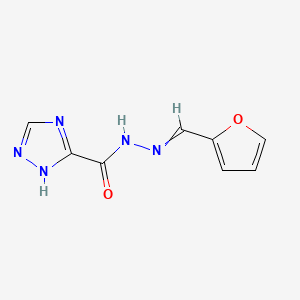
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

